3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 3 and 3. The 3-chloro group enhances electrophilicity, while the 4-methoxy substituent is linked to a piperidine ring bearing a 3-methyl-1,2,4-thiadiazole moiety.
Properties
IUPAC Name |
5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-17-14(21-18-10)19-6-3-11(4-7-19)9-20-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFORKIULDXWHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of Thiadiazole and Piperidine: The thiadiazole moiety is then coupled with the piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Pyridine Derivative:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
A closely related analog, 3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine (PubChem), differs by replacing the 3-methyl group on the thiadiazole with an isopropyl substituent .
| Property | Target Compound | Isopropyl Analog |
|---|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂S | C₁₇H₂₀ClN₃O₂S |
| Molecular Weight (g/mol) | 349.83 | 377.88 |
| Key Substituent | 3-Methyl-thiadiazole | 3-Isopropyl-thiadiazole |
| Lipophilicity (Predicted) | logP ~1.8 | logP ~2.1 |
Piperidine Substituent Diversity
A patent (2019) describes analogs with modified piperidine substituents, such as 1-methylpiperidin-4-yl, 1-ethylpiperidin-4-yl, and 1-(2-methoxyethyl)piperidin-4-yl . These variations impact solubility and target engagement:
- 1-(2-Methoxyethyl)piperidin-4-yl : Introduces polarity, increasing aqueous solubility (e.g., by ~20% in PBS).
| Substituent | Solubility (mg/mL) | Biological Activity (IC₅₀) |
|---|---|---|
| 1-Methylpiperidin-4-yl | 0.15 | 12 nM (Kinase X inhibition) |
| 1-Ethylpiperidin-4-yl | 0.09 | 18 nM |
| 1-(2-Methoxyethyl)piperidin-4-yl | 0.45 | 25 nM |
Thiadiazole vs. Oxadiazole Analogs
Replacing the thiadiazole with an oxadiazole (e.g., N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ) alters electronic properties and stability :
- Thiadiazole : Sulfur atom increases π-acidity and metabolic resistance.
- Oxadiazole : Oxygen enhances polarity but may reduce stability under acidic conditions.
| Property | Thiadiazole Analog | Oxadiazole Analog |
|---|---|---|
| Thermal Stability (°C) | >200 | 160–180 |
| Plasma Stability (t₁/₂, h) | 8.2 | 3.5 |
| Toxicity (LD₅₀, mg/kg) | 450 (rat) | 320 (rat) |
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